4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine
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Overview
Description
4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine: is a chemical compound with the molecular formula C8H9Cl3N2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups at positions 4 and 6, and a trichloromethylsulfanyl group at position 2 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylpyrimidine as the core structure.
Introduction of Trichloromethylsulfanyl Group: The trichloromethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4,6-dimethylpyrimidine with trichloromethylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Process: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the trichloromethylsulfanyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate, dichloromethane, and chloroform.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: It is being investigated for its potential anticancer properties, particularly in the inhibition of specific cancer cell lines.
Industry:
Agricultural Chemicals: Used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction. For example, in cancer research, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with a mercapto group instead of a trichloromethylsulfanyl group.
4,6-Dimethyl-2-pyrimidinethiol: Contains a thiol group at position 2.
2,4,6-Trimethylpyrimidine: Contains an additional methyl group at position 2.
Uniqueness:
Trichloromethylsulfanyl Group: The presence of the trichloromethylsulfanyl group in 4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine imparts unique chemical reactivity and biological activity compared to its analogs.
Chemical Stability: The compound exhibits higher chemical stability due to the electron-withdrawing effect of the trichloromethyl group, making it less prone to degradation.
Properties
Molecular Formula |
C7H7Cl3N2S |
---|---|
Molecular Weight |
257.6 g/mol |
IUPAC Name |
4,6-dimethyl-2-(trichloromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C7H7Cl3N2S/c1-4-3-5(2)12-6(11-4)13-7(8,9)10/h3H,1-2H3 |
InChI Key |
LIHADGZWGSBTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
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